molecular formula C7H14N2O B13061266 3-Amino-6-methylazepan-2-one

3-Amino-6-methylazepan-2-one

Cat. No.: B13061266
M. Wt: 142.20 g/mol
InChI Key: USDDKKNPFIIEHD-UHFFFAOYSA-N
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Description

3-Amino-6-methylazepan-2-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of azepanones, which are seven-membered lactams containing an amino group. The presence of both an amino group and a lactam ring in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylazepan-2-one typically involves the formation of the azepanone ring followed by the introduction of the amino group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 6-methylhexanoic acid derivatives can be achieved using dehydrating agents or catalysts to form the azepanone ring. Subsequent introduction of the amino group can be done through amination reactions using reagents like ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azepanones.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted azepanones with different functional groups.

Scientific Research Applications

3-Amino-6-methylazepan-2-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Amino-6-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The lactam ring can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-methylazepan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-6-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-5-2-3-6(8)7(10)9-4-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

USDDKKNPFIIEHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)NC1)N

Origin of Product

United States

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